REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:7]N1C(=O)[C:11]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:10]2C1=O.[O:19]=[O:20]>O>[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:10]1([OH:19])[CH2:11][CH2:14][CH2:15][CH2:16][CH2:17]1.[CH:1]1([O:19][OH:20])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
5.9 mmol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the mixture therein was stirred at 150° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
these formed a slurry at room temperature (25° C.))
|
Type
|
CUSTOM
|
Details
|
The autoclave was hermetically sealed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.3 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.2 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)OO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.8 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |